Sodium 5-methanesulfonyl-2-methylbenzene-1-sulfinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium 5-methanesulfonyl-2-methylbenzene-1-sulfinate is an organosulfur compound with the molecular formula C8H9NaO4S2. This compound is known for its versatility in various chemical reactions and applications, particularly in the synthesis of other organosulfur compounds. It is often used as a reagent in organic synthesis due to its ability to introduce sulfonyl groups into molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of sodium 5-methanesulfonyl-2-methylbenzene-1-sulfinate typically involves the sulfonation of 2-methylbenzenesulfonyl chloride with sodium methanesulfinate. The reaction is carried out in an aqueous medium under controlled temperature conditions to ensure high yield and purity .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize efficiency and minimize costs. The product is then purified through crystallization or other separation techniques to achieve the desired purity .
Chemical Reactions Analysis
Types of Reactions: Sodium 5-methanesulfonyl-2-methylbenzene-1-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions to introduce sulfonyl groups into other molecules.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Sulfonylated derivatives.
Scientific Research Applications
Sodium 5-methanesulfonyl-2-methylbenzene-1-sulfinate has a wide range of applications in scientific research:
Biology: It is used in the modification of biomolecules for studying biological processes.
Medicine: It is explored for its potential in drug development, particularly in the synthesis of sulfonamide-based drugs.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of sodium 5-methanesulfonyl-2-methylbenzene-1-sulfinate involves the formation of sulfonyl radicals under specific conditions. These radicals can then react with various substrates to form sulfonylated products. The molecular targets and pathways involved depend on the specific reaction and the nature of the substrate .
Comparison with Similar Compounds
Sodium p-toluenesulfinate: Similar in structure but lacks the methanesulfonyl group.
Sodium benzenesulfinate: Similar sulfonyl group but different aromatic structure.
Sodium methanesulfinate: Contains the methanesulfonyl group but lacks the aromatic ring.
Uniqueness: Sodium 5-methanesulfonyl-2-methylbenzene-1-sulfinate is unique due to the presence of both the methanesulfonyl and sulfonyl groups, which provide it with distinct reactivity and versatility in various chemical reactions .
Properties
Molecular Formula |
C8H9NaO4S2 |
---|---|
Molecular Weight |
256.3 g/mol |
IUPAC Name |
sodium;2-methyl-5-methylsulfonylbenzenesulfinate |
InChI |
InChI=1S/C8H10O4S2.Na/c1-6-3-4-7(14(2,11)12)5-8(6)13(9)10;/h3-5H,1-2H3,(H,9,10);/q;+1/p-1 |
InChI Key |
DHDRUGYPXPWILC-UHFFFAOYSA-M |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)C)S(=O)[O-].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.